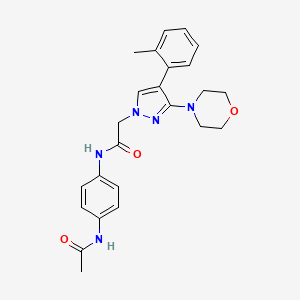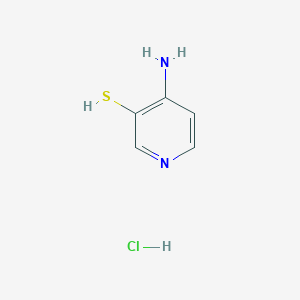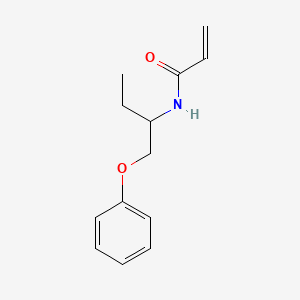![molecular formula C13H14FN3O3S B2450044 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride CAS No. 2249169-08-0](/img/structure/B2450044.png)
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride, also known as OPAF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. OPAF is a sulfonyl fluoride derivative that has been synthesized and studied for its mechanism of action and physiological effects.
作用机制
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride works by irreversibly binding to the active site of serine proteases, which prevents the enzymes from functioning properly. This inhibition of serine proteases can lead to a decrease in blood clotting, inflammation, and immune response. The mechanism of action of 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been studied using X-ray crystallography and other biochemical techniques.
生化和生理效应
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been shown to have anti-inflammatory effects in animal models.
实验室实验的优点和局限性
One advantage of using 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride in lab experiments is its specificity for serine proteases. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride can be used to selectively inhibit the activity of these enzymes, which can be useful in studying their role in various biological processes. However, one limitation of using 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride is its irreversibility. Once 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride binds to the active site of an enzyme, it cannot be removed. This can make it difficult to study the effects of 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride on enzyme activity over time.
未来方向
There are several future directions for research involving 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride. One area of interest is the development of new labeling reagents for proteins and peptides. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has shown promise in this area, but further research is needed to optimize its use as a labeling reagent. Another area of interest is the development of new inhibitors for serine proteases. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been shown to be effective in inhibiting several serine proteases, but there is still a need for more specific and potent inhibitors. Finally, 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride could be studied for its potential therapeutic applications. Its anti-inflammatory effects and ability to inhibit serine proteases could make it a useful drug candidate for conditions such as arthritis and cancer.
合成方法
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzylamine with pyrimidine-2,4-dione to form 2-[3-(2-aminobenzyl)pyrimidin-4-ylamino]ethanol. The second step involves the reaction of the intermediate product with sulfonyl fluoride to form 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride. The synthesis of 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been optimized to increase the yield and purity of the final product.
科学研究应用
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has been studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of serine proteases, which are enzymes that play a role in blood clotting, inflammation, and immune response. 2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride has also been studied for its potential use as a labeling reagent for proteins and peptides.
属性
IUPAC Name |
2-[3-[(2-oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c14-21(19,20)8-6-15-12-4-1-3-11(9-12)10-17-7-2-5-16-13(17)18/h1-5,7,9,15H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPNXGCLAPCVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCS(=O)(=O)F)CN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

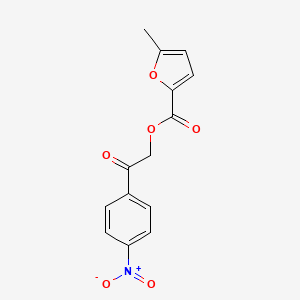
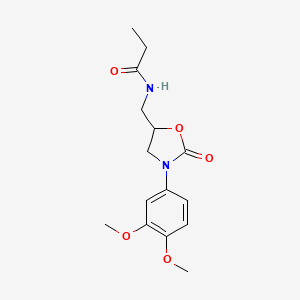
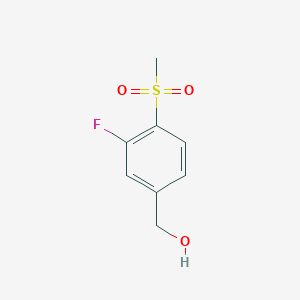
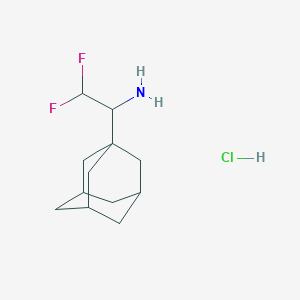
![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)
![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)
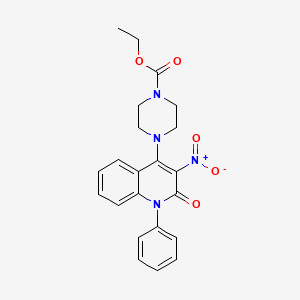
![3-allyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2449978.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)
